2-Oxa-7,9-diazabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-7,9-diazabicyclo[331]nonane is a heterocyclic compound with a unique bicyclic structure It is characterized by the presence of an oxygen atom and two nitrogen atoms within its bicyclo[331]nonane framework
Vorbereitungsmethoden
The synthesis of 2-Oxa-7,9-diazabicyclo[3.3.1]nonane can be achieved through several synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties . Another approach focuses on the synthesis of 2-azabicyclo[3.3.1]nonanes, which are structurally related compounds, through the use of macrocyclic diamine alkaloids
Analyse Chemischer Reaktionen
2-Oxa-7,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce halogen atoms into the bicyclic structure .
Wissenschaftliche Forschungsanwendungen
2-Oxa-7,9-diazabicyclo[3.3.1]nonane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anticancer agents due to their ability to interact with biological targets . Additionally, this compound is used in the development of ion receptors, metallocycles, and molecular tweezers, which have applications in various industrial processes .
Wirkmechanismus
The mechanism of action of 2-Oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been studied as positive allosteric modulators of AMPA receptors, which play a crucial role in cognitive functions and memory . These compounds enhance the activity of AMPA receptors by binding to allosteric sites, leading to improved synaptic transmission and cognitive performance.
Vergleich Mit ähnlichen Verbindungen
2-Oxa-7,9-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane These compounds share the bicyclo[331]nonane framework but differ in the heteroatoms present in the structure The presence of different heteroatoms, such as sulfur or selenium, can significantly impact the chemical properties and reactivity of these compounds The unique combination of oxygen and nitrogen atoms in 2-Oxa-7,9-diazabicyclo[33
Eigenschaften
CAS-Nummer |
501414-22-8 |
---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-oxa-7,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(1)8-6/h5-8H,1-4H2 |
InChI-Schlüssel |
XUBMWGXQJYWHKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2CNCC1N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.